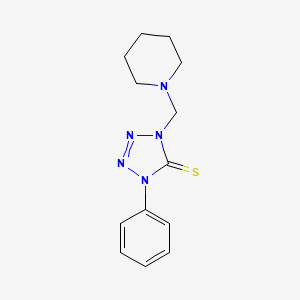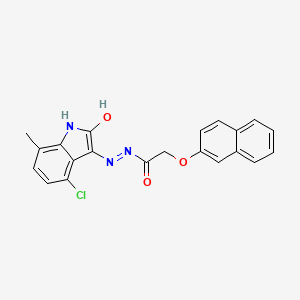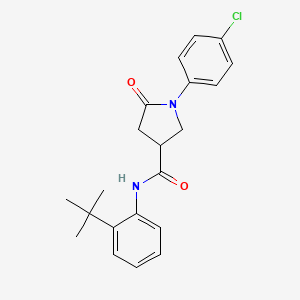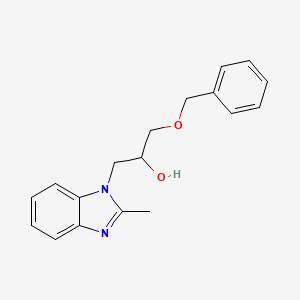![molecular formula C22H24Cl4N2O4 B4935797 N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide], commonly known as ethylenediamine bis(dichlorophenyldiamine) or EDDA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EDDA is a derivative of the antihistamine drug, diphenhydramine, and is known for its ability to inhibit the activity of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine.
作用机制
EDDA exerts its effects by inhibiting the activity of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine. By blocking the production of histamine, EDDA can modulate a variety of physiological processes that are mediated by histamine, including inflammation, allergic responses, and neurotransmitter release.
Biochemical and Physiological Effects:
EDDA has been shown to have a variety of biochemical and physiological effects, including inhibition of histamine production, modulation of the histaminergic system, and inhibition of cancer cell growth and proliferation. Additionally, EDDA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in a variety of disease states.
实验室实验的优点和局限性
One of the main advantages of EDDA for lab experiments is its ability to selectively inhibit the activity of histidine decarboxylase, which allows researchers to investigate the role of histamine in various physiological processes. However, one limitation of EDDA is its potential for off-target effects, as it may inhibit other enzymes or pathways that are not directly related to histamine production.
未来方向
There are several potential future directions for research on EDDA, including:
1. Development of more selective and potent inhibitors of histidine decarboxylase for use in clinical settings.
2. Investigation of the role of EDDA in modulating the activity of other neurotransmitter systems, such as the cholinergic or dopaminergic systems.
3. Exploration of the potential therapeutic applications of EDDA in the treatment of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease.
4. Investigation of the potential role of EDDA in modulating the immune response in various disease states, such as autoimmune disorders or cancer.
Conclusion:
EDDA is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibition of histamine production, modulation of the histaminergic system, and inhibition of cancer cell growth and proliferation. While there are limitations to its use in lab experiments, EDDA remains a valuable tool for investigating the role of histamine in various physiological processes, and has potential applications in a variety of disease states.
合成方法
EDDA can be synthesized through a multistep process involving the reaction of diphenhydramine with 2,4-dichlorophenyl isocyanate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine to form EDDA.
科学研究应用
EDDA has been studied for its potential applications in a variety of scientific fields, including immunology, neurobiology, and cancer research. In immunology, EDDA has been shown to inhibit the production of histamine, a key mediator of allergic responses. In neurobiology, EDDA has been shown to modulate the activity of the histaminergic system, which is involved in the regulation of sleep, arousal, and cognition. In cancer research, EDDA has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of histidine decarboxylase.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[2-[4-(2,4-dichlorophenoxy)butanoylamino]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl4N2O4/c23-15-5-7-19(17(25)13-15)31-11-1-3-21(29)27-9-10-28-22(30)4-2-12-32-20-8-6-16(24)14-18(20)26/h5-8,13-14H,1-4,9-12H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJNEGUEWMQLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-ethane-1,2-diylbis[4-(2,4-dichlorophenoxy)butanamide] | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B4935721.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)


![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4935749.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![2-(4-methoxyphenyl)-6-phenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B4935770.png)


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)